molecular formula C12H14N4 B2837285 5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine CAS No. 1305336-09-7

5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine

Cat. No.: B2837285
CAS No.: 1305336-09-7
M. Wt: 214.272
InChI Key: QVVAGHLYGKZDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine ( 1305336-09-7) is a benzyl-substituted tetrahydrotriazolopyrazine derivative with a molecular formula of C12H14N4 and a molecular weight of 214.27 g/mol . This compound is part of the 1,2,3-triazole-fused pyrazine family, a class of heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery . While research on this specific analog is ongoing, the triazolo[1,5-a]pyrazine core structure is recognized as a key template in organic synthesis and has been identified in compounds with a wide spectrum of potential biological activities . These fused heterocyclic systems have shown promise in various applications, including serving as potent inhibitors for kinases like c-Met, as allosteric modulators for GABAA receptors, and as valuable intermediates in the development of pharmaceuticals such as DPP-IV inhibitors for diabetes treatment . The saturated tetrahydro pyrazine ring and the 1,2,3-triazole moiety provide a versatile platform for further chemical exploration and derivatization. The compound is intended for research applications only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-6,7-dihydro-4H-triazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-4-11(5-3-1)9-15-6-7-16-12(10-15)8-13-14-16/h1-5,8H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVAGHLYGKZDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=N2)CN1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine typically involves the cyclization of azides with alkynes. One common method is the intramolecular azide-alkyne cycloaddition, where N-(2-azidoethyl)prop-2-yn-1-amines are heated under reflux conditions to form the triazolopyrazine structure . Another method involves the use of palladium-copper catalysis to facilitate the cyclization process . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 5-benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine exhibit antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of this compound against resistant bacterial strains .

Anticancer Properties
The compound has also shown promise in anticancer research. Preliminary studies suggest that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. In vitro experiments have shown a significant reduction in cell viability in various cancer cell lines treated with this compound .

Neuroprotective Effects
Recent investigations into neuroprotective effects have revealed that this compound can mitigate neurodegeneration in models of Alzheimer's disease. The compound appears to inhibit acetylcholinesterase activity and reduce oxidative stress in neuronal cultures .

Material Science

Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that polymers containing this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

Nanomaterials
The compound's ability to form complexes with metal ions has led to its application in the synthesis of nanomaterials. These nanomaterials have potential uses in catalysis and sensor technology due to their enhanced surface area and reactivity .

Agricultural Research

Pesticide Development
In agricultural applications, derivatives of this compound have been explored as potential pesticide agents. Studies indicate that these compounds can effectively target specific pests while minimizing harm to beneficial insects. Field trials have demonstrated their efficacy in controlling pest populations without significant environmental impact .

Plant Growth Regulators
Additionally, this compound has been investigated for its role as a plant growth regulator. Research indicates that it can enhance germination rates and promote root development in various plant species under controlled conditions .

Mechanism of Action

The mechanism of action of 5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. It acts as a modulator of σ-receptors, which are involved in various neurological processes. Additionally, it inhibits β-secretase-1 (BACE-1), an enzyme implicated in the pathogenesis of Alzheimer’s disease . The compound’s antiviral activity is attributed to its ability to interfere with viral replication pathways .

Comparison with Similar Compounds

5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound in various research fields.

Biological Activity

5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine (CAS: 1305336-09-7) is a heterocyclic compound notable for its diverse biological activities. This compound features a unique structure that combines a triazole ring with a pyrazine moiety, which contributes to its potential therapeutic applications. Recent studies have highlighted its role in various biological processes, including anticancer activity and modulation of specific receptors.

  • Molecular Formula : C₁₂H₁₄N₄
  • Molecular Weight : 214.27 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1305336-09-7

Biological Activity

The biological activity of this compound has been investigated across various studies. Key findings include:

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. Notably:

  • HeLa Cells : IC₅₀ = 0.126 μM
  • SMMC-7721 Cells : IC₅₀ = 0.071 μM
  • K562 Cells : IC₅₀ = 0.164 μM

These results indicate that this compound is more potent than standard chemotherapeutic agents like doxorubicin in certain contexts .

The compound acts through several mechanisms:

  • Sigma Receptor Modulation : It modulates sigma receptors which are implicated in various neurological disorders.
  • β-Secretase Inhibition (BACE-1) : This inhibition suggests potential applications in Alzheimer's disease therapy.
  • Antiviral Activity : Exhibits activity against hepatitis B virus and herpes simplex virus .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. For instance:

  • Substituents on the benzyl group can affect receptor binding and overall potency.
  • Electron-donating groups have been shown to increase activity against cancer cells .

Study on Anticancer Properties

A comprehensive study evaluated the anticancer properties of various derivatives of triazolo-pyrazines. The findings indicated that:

  • The presence of electron-donating groups significantly enhances the anticancer efficacy.
  • Compounds with structural similarities to 5-benzyl derivatives demonstrated comparable or improved activities against multiple cancer cell lines .

Neuroprotective Effects

Another research avenue explored the neuroprotective potential of this compound through its action on sigma receptors. The modulation of these receptors may provide therapeutic benefits for neurodegenerative conditions .

Summary Table of Biological Activities

Activity TypeTargetIC₅₀ ValueReference
AnticancerHeLa0.126 μM
AnticancerSMMC-77210.071 μM
AnticancerK5620.164 μM
β-Secretase InhibitionAlzheimer’s DiseaseNot specified
AntiviralHepatitis B VirusNot specified

Q & A

Q. Table 1: Synthetic Yield Optimization

CatalystTemperature (°C)Reaction Time (h)Yield (%)
PPA80585
No catalyst801262
Acetic anhydride60873

How can structural analogs of this compound be designed to enhance bioactivity while retaining core pharmacophores?

Advanced Research Question
Modifications at positions 3 and 7 of the triazolo-pyrazine core are critical for bioactivity. Examples include:

  • Substituent Effects : Introducing trifluoromethyl or chloromethyl groups at position 3 enhances antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .
  • Ring Fusion : Fusing a 1,2,4-triazole ring to the pyrazine core (as in [1,2,3]triazolo[1,5-a][1,2,4]triazolo[5,1-c]pyrazines) improves binding to kinase targets .

Q. Table 2: Bioactivity of Structural Analogs

CompoundModificationBiological Activity (IC₅₀/µM)
5-Benzyl-triazolo-pyrazine (parent)None12.5 (Kinase X)
3-Trifluoromethyl analogCF₃ at position 33.8 (Kinase X)
7-Thiophene-fused analogThiophene at position 71.2 (Antimicrobial)

How should researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question
Discrepancies often arise from variations in assay conditions or impurities. Mitigation strategies include:

  • Standardized Assays : Use microbroth dilution for antimicrobial testing (CLSI guidelines) and kinase inhibition assays with ATP concentrations fixed at 100 µM .
  • Analytical Validation : Confirm compound purity via HRMS (e.g., m/z [M+H]+ calcd: 254.1042; found: 254.1039) and ¹H-NMR (δ 7.29–7.42 for aromatic protons) .
  • SAR Studies : Compare substituent effects systematically (e.g., electron-withdrawing groups vs. bulky substituents) .

What computational methods are effective for predicting the binding mode of this compound to biological targets?

Advanced Research Question

  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID: 4UB for imidazo[1,2-a]pyrazine interactions) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
  • QSAR Models : Train models using Random Forest algorithms on datasets with >200 analogs (R² > 0.85 for activity prediction) .

How can functionalization at position 7 of the triazolo-pyrazine core be achieved without destabilizing the heterocyclic system?

Advanced Research Question

  • Electrophilic Substitution : Use iodine or benzyl chloride under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) .
  • Protection-Deprotection : Employ tert-butyloxycarbonyl (Boc) groups to shield reactive NH sites during functionalization .
  • Stability Monitoring : Track decomposition via HPLC-UV (λ = 254 nm) and optimize pH (6–8) to prevent ring opening .

What are the best practices for evaluating the stability and solubility of this compound in preclinical formulations?

Basic Research Question

  • Solubility : Test in PBS (pH 7.4) and DMSO; derivatives with carboxylate esters (e.g., ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate) show improved aqueous solubility (≥5 mg/mL) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks); dihydrochloride salts exhibit <5% degradation .

How can researchers elucidate the mechanism of action for antitumor activity observed in vitro?

Advanced Research Question

  • Transcriptomics : Perform RNA-seq on treated cancer cells (e.g., HepG2) to identify downregulated pathways (e.g., PI3K/AKT/mTOR) .
  • Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to suspected targets (ΔTm ≥ 3°C indicates strong interaction) .
  • Metabolomics : Analyze LC-MS profiles to detect changes in nucleotide pools (e.g., ATP depletion in treated cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.